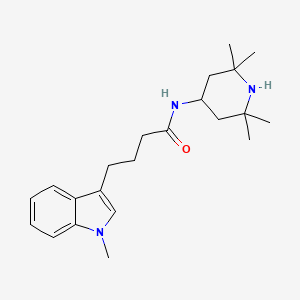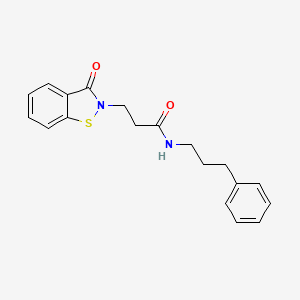![molecular formula C19H21N3O B11133417 1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-4-carboxamide](/img/structure/B11133417.png)
1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-4-carboxamide is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-4-carboxamide typically involves the construction of the indole ring followed by functionalization at specific positions. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis might involve the following steps:
Formation of the Indole Core: Starting with a suitable precursor, such as 2-nitrotoluene, the indole core can be constructed through a series of reactions including nitration, reduction, and cyclization.
Functionalization: The indole core is then functionalized at the 4-position with a carboxamide group and at the 1-position with an isopropyl group.
Introduction of the Pyridyl Group: The pyridyl group is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated indole under palladium catalysis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated reagents, organometallic reagents (e.g., Grignard reagents)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
1-methyl-N-[2-(4-pyridyl)ethyl]-1H-indole-4-carboxamide: A closely related compound with a methyl group instead of an isopropyl group.
N-isopropyl-N’-[2-(4-pyridyl)ethyl]thiourea: A thiourea derivative with similar pyridyl and isopropyl groups.
Uniqueness
1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H21N3O |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-propan-2-yl-N-(2-pyridin-4-ylethyl)indole-4-carboxamide |
InChI |
InChI=1S/C19H21N3O/c1-14(2)22-13-9-16-17(4-3-5-18(16)22)19(23)21-12-8-15-6-10-20-11-7-15/h3-7,9-11,13-14H,8,12H2,1-2H3,(H,21,23) |
InChI Key |
ZSSOSYBOIVCFCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)C(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-2-[(E)-2-phenylethenyl]-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11133338.png)
![methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11133339.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B11133353.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-4-ethoxy-N-ethyl-3-methylbenzenesulfonamide](/img/structure/B11133359.png)

![N-(octahydro-2H-quinolizin-1-ylmethyl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B11133365.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B11133370.png)
methanone](/img/structure/B11133376.png)
![N-[2-(1-isopropyl-1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide](/img/structure/B11133377.png)
![4-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one](/img/structure/B11133384.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide](/img/structure/B11133391.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133408.png)

![N-({[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)-L-methionine](/img/structure/B11133428.png)
